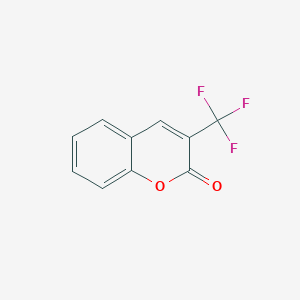

3-(Trifluoromethyl)chromen-2-one

Vue d'ensemble

Description

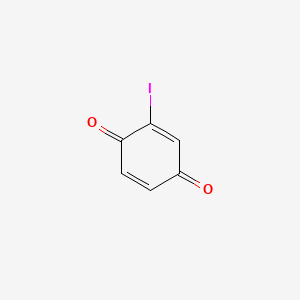

3-(Trifluoromethyl)chromen-2-one is a compound that belongs to the chromen-2-one family, characterized by the presence of a trifluoromethyl group attached to the chromene ring. This structural motif is common in biologically active natural products and is extensively used in organic synthesis due to its potential pharmacological properties .

Synthesis Analysis

The synthesis of 3-(trifluoromethyl)chromen-2-one derivatives has been achieved through various methods. A general approach to synthesize 3-((trifluoromethyl)thio)-4H-chromen-4-one involves the use of AgSCF3 and trichloroisocyanuric acid to generate electrophilic trifluoromethylthio species in situ under mild conditions . Another method includes the intramolecular cyclization of 3-(perfluoroalkyl)-3-phenoxypropenals in the presence of aluminum chloride, followed by a Lewis acid-mediated nucleophilic reaction with silyl enol ethers to afford highly functionalized chromenes . Additionally, a one-pot three-component reaction under solvent-free conditions has been developed to functionalize chromen-2-ones with amidoalkyl derivatives using stannous chloride dihydrate .

Molecular Structure Analysis

The molecular structure of related chromen-2-one derivatives has been elucidated using X-ray diffraction. For instance, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established, revealing that the 1-phenyl ring is almost perpendicularly positioned to the chromene-pyrazole ring system . This conformation is consistent with NMR spectroscopy findings and is stabilized by various intermolecular interactions, including C–H···A (A = O, π) and π-stacking interactions .

Chemical Reactions Analysis

3-(Trifluoromethyl)chromen-2-one and its derivatives undergo a variety of chemical reactions. For example, 2-(trifluoromethyl)-1,2-dihydro-3λ⁶-thieno-[2,3-c]chromen-3,3,4-triones react with hydrazine to yield 3-hydrazinopyridazine derivatives . Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds have been used to synthesize highly functionalized trifluoromethyl heterocycles . Furthermore, reactions of 3-(polyfluoroacyl)chromones with hydroxylamine have led to the synthesis of 3-cyano-2-(polyfluoroalkyl)chromones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(trifluoromethyl)chromen-2-one derivatives are influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and potential for enhanced biological activity. The presence of the trifluoromethyl group also allows for further functionalization at various positions on the chromenone core, leading to a high degree of structural complexity and diversity in the resulting compounds . The synthesis methods employed aim to achieve high yields and regiospecificity, often without the need for chromatographic purification, indicating the stability and reactivity of these compounds under the reaction conditions used .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- A study by Xiang et al. (2014) outlines a synthetic strategy to produce 3-((trifluoromethyl)thio)-4H-chromen-4-one, demonstrating its potential in organic synthesis (Xiang & Yang, 2014).

- Emmadi et al. (2014) developed a method for functionalizing chromen-2-ones with amidoalkyl derivatives, starting from 4-trifluoromethyl substituted chromen-2-ones, showing its applicability in the synthesis of complex organic compounds (Emmadi et al., 2014).

Nonlinear Optical Properties

- García et al. (2016) synthesized novel 3-(2,2a,3-triazacyclopenta[jk]fluoren-1-yl)-2H-chromen-2-one derivatives, which exhibited excellent nonlinear optical properties, indicating their potential use in optical technologies (García et al., 2016).

Heterocyclic Chemistry

- Sosnovskikh et al. (2002) explored the reaction of 2-(trifluoromethyl)-1,2-dihydro-3λ6-thieno-[2,3-c]chromen-3,3,4-triones with hydrazine, leading to the formation of 3-hydrazinopyridazine derivatives, contributing to the field of heterocyclic chemistry (Sosnovskikh, Usachev, & Vorontsov, 2002).

Green Chemistry Applications

- Solhy et al. (2010) reported a green chemistry approach to synthesize 2-amino-chromenes, showcasing the environmental benefits of such methods in chemical synthesis (Solhy et al., 2010).

Catalyst Development

- Izquierdo et al. (2018) discussed the use of 2-trifluoromethylchromenones in palladium-catalyzed coupling reactions, underlining their role in creating highly functionalized trifluoromethyl heterocycles (Izquierdo, Jain, Abdulkadir, & Schiltz, 2018).

Propriétés

IUPAC Name |

3-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3O2/c11-10(12,13)7-5-6-3-1-2-4-8(6)15-9(7)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWWIZOKXSWGTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381372 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)chromen-2-one | |

CAS RN |

497959-34-9 | |

| Record name | 3-(trifluoromethyl)chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B3031491.png)